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Compound of Interest

Compound Name: Nickel tungstate

Cat. No.: B085429 Get Quote

The properties of nickel tungstate are highly dependent on the synthesis method employed.

The following tables summarize the quantitative data from various studies, highlighting the key

performance indicators and any available statistical data.

Table 1: Comparison of Nickel Tungstate Synthesis Methods and Nanoparticle Characteristics
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Synthesis
Method

Precursors
Particle
Size (nm)

Morphology
Band Gap
(eV)

Reference

Hydrothermal

Ni(NO₃)₂·6H₂

O,

Na₂WO₄·2H₂

O

20-100
Chain-like,

round-shaped
-

Ni(NO₃)₂·6H₂

O,

Na₂WO₄·2H₂

O

~20

Mitigated

wolframite

monoclinic

3.04

Ni(NO₃)₂·6H₂

O,

Co(NO₃)₂·6H₂

O,

Na₂WO₄·2H₂

O

50-60

Spherical,

smooth

particles

-

Co-

precipitation
-

33 (pH 7), 13

(pH 8)
- -

Sonochemica

l

Ni(NO₃)₂·6H₂

O,

Na₂WO₄·2H₂

O

- - -

Electrochemi

cal

Silver

electrode,

Sodium

tungstate

- - 2.75

Sol-Gel
Ni(NO₃)₂·6H₂

O, WO₃
- - -

Ultrasonicatio

n-assisted

NiCl₂·6H₂O,

Na₂WO₄·2H₂

O

-
Bright green

crystals
-
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Table 2: Performance Metrics of Nickel Tungstate in Various Applications
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Application
Synthesis
Method

Key
Performanc
e Metric

Value
Statistical
Data

Reference

Photocatalysi

s
Hydrothermal

Paracetamol

Degradation
96.50% -

Hydrothermal

Methylene

Blue

Degradation

49.85% (150

min)
-

Hydrothermal
Rose Bengal

Degradation

92.28% (90

min)
-

Co-

precipitation

Methylene

Blue

Degradation

Degraded in

50 mins
-

NiWO₄-RGO

Composite

Methylene

Blue

Degradation

95% -

NiWO₄-RGO

Composite

o-nitrophenol

Degradation
82% -

Supercapacit

or
Hydrothermal

Specific

Capacitance

1524 F/g at

0.5 A/g
-

Hydrothermal
Energy

Density
32.27 Wh/kg -

Solvothermal
Specific

Capacitance

1190 F/g at

0.5 A/g

61.5%

retaining ratio

Solvothermal

Specific

Capacitance

(Asymmetric)

160 F/g at 0.5

A/g

92.8%

retention after

5000 cycles

Electrochemi

cal

Specific

Capacitance

468 F/g at 2

mV/s

102.2%

retention after

4000 cycles
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Electrochemi

cal Sensing
Hydrothermal

Ascorbic Acid

Detection

Limit

2.37 mM and

0.38 mM
-

Hydrothermal
Glucose

Sensitivity

269.6 μA

mM⁻¹cm⁻²
-

Hydrothermal

Glucose

Detection

Limit

0.18 μM -

Catalysis
Ultrasonicatio

n-assisted

Electrochemi

cal Active

Surface Area

2.83 cm²/g -

NiWO₄@PD

MA

Electrochemi

cal Active

Surface Area

5.90 cm²/g
90% cyclic

retention

Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research.

Below are the methodologies for key synthesis techniques of nickel tungstate as described in

the cited literature.

Hydrothermal Synthesis of NiWO₄ Nanostructures
This method is noted for its ability to produce crystalline nanoparticles with a controlled

morphology. The reproducibility of this method is often highlighted in the literature.

Precursor Preparation: Dissolve 1 mmol of Ni(NO₃)₂·6H₂O and 1 mmol of Co(NO₃)₂·6H₂O in

50 mL of deionized water. Heat the solution to 50 °C for 30 minutes.

Reaction: Slowly add 4 mmol of Na₂WO₄·2H₂O to the heated solution. Continue heating for

another 30 minutes until a suspension is formed.

Hydrothermal Treatment: Transfer the suspension to a Teflon-lined autoclave and heat at 180

°C for 18 hours.
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Product Recovery: Cool the autoclave to room temperature. The precipitate is then collected,

washed with deionized water and ethanol, and dried.

Calcination: Calcine the dried powder at 600 °C for 6 hours to improve crystallinity.

Ultrasonication-Assisted Synthesis of NiWO₄
This method offers a simple and facile route for the synthesis of nickel tungstate at room

temperature.

Solution A Preparation: Dissolve 2.5 mM of nickel chloride (NiCl₂·6H₂O) in 25 ml of water and

sonicate for 10 minutes at room temperature.

Solution B Preparation: In a separate beaker, dissolve 1.2 mM of sodium tungstate

(Na₂WO₄·2H₂O) and 1.2 mM of sodium hydroxide (NaOH) in 25 ml of water and sonicate for

10 minutes.

Reaction: Add Solution B dropwise into Solution A while continuing ultrasonication for 30

minutes.

Product Recovery: Separate the precipitate by centrifugation and dry at 60 °C for 3 hours to

obtain bright green crystals of NiWO₄.

Co-precipitation Synthesis of NiWO₄
The co-precipitation method is a straightforward and economical approach for synthesizing

NiWO₄. The pH of the reaction medium can be controlled to influence the particle size.

Reaction: The synthesis is carried out by a co-precipitation route, where aqueous solutions

of a nickel salt (e.g., nickel nitrate) and a tungstate salt (e.g., sodium tungstate) are mixed.

pH Adjustment: The pH of the solution is adjusted to a desired level (e.g., pH 7 or pH 8) to

control the precipitation and particle size.

Product Recovery: The resulting precipitate is filtered, washed with water to remove

impurities, and then dried.

Mandatory Visualization: Experimental Workflows
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The following diagrams, generated using the DOT language, illustrate the logical flow of the key

synthesis processes for nickel tungstate.

Precursor Preparation Hydrothermal Reaction Product Recovery & Post-processing

Dissolve Ni(NO₃)₂·6H₂O & Co(NO₃)₂·6H₂O in DI water Heat at 50°C for 30 min Add Na₂WO₄·2H₂O Heat for 30 min to form suspension Transfer to Teflon-lined autoclave Heat at 180°C for 18h Cool to room temperature Collect, wash, and dry precipitate Calcine at 600°C for 6h final_product
Final NiWO₄ Nanoparticles

Solution A

Solution B

Reaction Product RecoveryDissolve NiCl₂·6H₂O in water Sonicate for 10 min

Add Solution B to Solution A dropwise with sonication for 30 min

Dissolve Na₂WO₄·2H₂O & NaOH in water Sonicate for 10 min

Centrifuge to separate precipitate Dry at 60°C for 3h final_product
Final NiWO₄ Crystals

Prepare aqueous solutions of Ni salt and tungstate salt Mix the two solutions Adjust pH to desired level (e.g., 7 or 8) Formation of NiWO₄ precipitate Filter, wash, and dry the precipitate Final NiWO₄ Powder
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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